

Spectroscopic Profile of 3-Hydroxycoumarin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxycoumarin

Cat. No.: B191489

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Hydroxycoumarin** (also known as 3-hydroxy-2H-1-benzopyran-2-one), a naturally occurring derivative of coumarin with significant interest in medicinal chemistry and materials science. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The ^1H and ^{13}C NMR spectra of **3-Hydroxycoumarin** provide detailed information about its proton and carbon framework.

^1H NMR Data

The ^1H NMR spectrum of **3-Hydroxycoumarin** in deuterated dimethyl sulfoxide (DMSO-d₆) exhibits signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	7.35	s	-
H-5	7.62	d	7.9
H-6	7.32	t	7.6
H-7	7.58	t	7.8
H-8	7.38	d	8.1
3-OH	9.85	br s	-

s = singlet, d = doublet, t = triplet, br s = broad singlet

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts for **3-Hydroxycoumarin** in DMSO-d₆ are detailed below.[1]

Carbon Assignment	Chemical Shift (δ , ppm)
C-2	157.3
C-3	141.8
C-4	118.9
C-4a	120.2
C-5	129.5
C-6	124.6
C-7	131.5
C-8	116.5
C-8a	151.8

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Hydroxycoumarin**, typically recorded as a solid dispersion in potassium bromide (KBr), shows characteristic absorption bands.[\[1\]](#)

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3300-3500 (broad)	O-H stretch	Hydroxyl (-OH)
3050-3150	C-H stretch (aromatic)	Aromatic Ring
1680-1720	C=O stretch (lactone)	α,β-Unsaturated Lactone
1550-1620	C=C stretch (aromatic)	Aromatic Ring
1000-1300	C-O stretch	Lactone, Phenol

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like coumarins. The absorption maxima (λ_{max}) for **3-Hydroxycoumarin** are typically measured in a solvent such as ethanol or methanol.

Solvent	λ _{max} (nm)
Ethanol	298, 310
Methanol	297, 309

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **3-Hydroxycoumarin**.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a proton frequency of 300 MHz or higher.

Sample Preparation:

- Weigh approximately 5-10 mg of **3-Hydroxycoumarin**.
- Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **3-Hydroxycoumarin** with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
- Transfer the mixture to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

Data Acquisition:

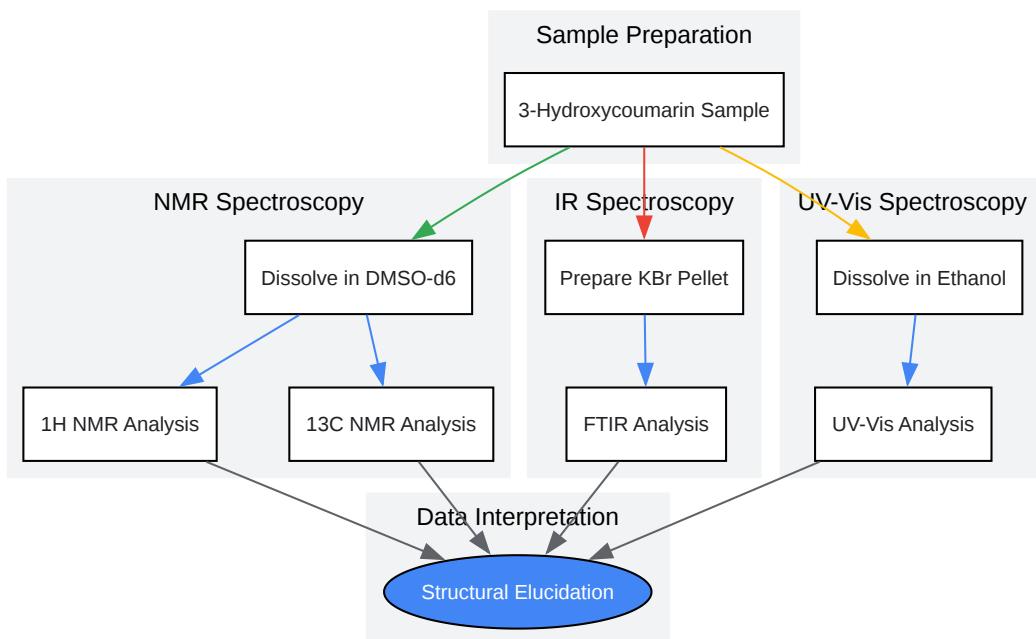
- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .

UV-Vis Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

- Prepare a stock solution of **3-Hydroxycoumarin** of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol or methanol).
- From the stock solution, prepare a dilute solution (e.g., 10 $\mu\text{g/mL}$) in the same solvent.


Data Acquisition:

- Fill a quartz cuvette with the solvent to be used as a blank.
- Record a baseline spectrum with the blank in both the sample and reference beams.
- Replace the blank in the sample beam with the cuvette containing the **3-Hydroxycoumarin** solution.
- Scan the spectrum over a range of approximately 200-400 nm to determine the absorption maxima (λ_{max}).

Spectroscopic Analysis Workflow

The logical flow for the complete spectroscopic characterization of **3-Hydroxycoumarin** is outlined in the following diagram.

Workflow for Spectroscopic Analysis of 3-Hydroxycoumarin

[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow for **3-Hydroxycoumarin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxycoumarin | C9H6O3 | CID 13650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Hydroxycoumarin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b191489#spectroscopic-data-of-3-hydroxycoumarin-nmr-ir-uv-vis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com